molecular formula C6H3Br2NO B1332962 2,6-Dibromoisonicotinaldehyde CAS No. 316800-46-1

2,6-Dibromoisonicotinaldehyde

Cat. No. B1332962
CAS RN: 316800-46-1
M. Wt: 264.9 g/mol
InChI Key: OVMDNAWSEWSGDV-UHFFFAOYSA-N
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Description

“2,6-Dibromoisonicotinaldehyde” is a chemical compound with the molecular formula C6H3Br2NO . It is a type of aromatic heterocycle and is used in the field of chemistry .


Synthesis Analysis

The synthesis of “2,6-Dibromoisonicotinaldehyde” involves several steps. One method involves the reaction of 2,6-dihydroxyisonicotinic acid with phosphorous oxybromide, followed by the addition of anhydrous ethanol . The product is then extracted using methylene chloride .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromoisonicotinaldehyde” consists of a pyridine ring with bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position .


Physical And Chemical Properties Analysis

“2,6-Dibromoisonicotinaldehyde” is a solid compound . Its predicted boiling point is 327.2±37.0 °C and its predicted density is 2.090±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Synthesis

2,6-Dibromoisonicotinaldehyde is a valuable intermediate in organic synthesis. Its dibromo and aldehyde functional groups make it a versatile starting material for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2,6-Dibromoisonicotinaldehyde can be used to develop novel drug candidates. Its incorporation into drug molecules can potentially lead to compounds with enhanced biological activity, such as kinase inhibitors or GPCR-targeted drugs .

Material Science

The compound’s reactivity makes it suitable for creating functional materials, such as organic semiconductors or photovoltaic materials. Researchers can exploit its bromine atoms for further functionalization, leading to materials with specific electronic properties .

Analytical Chemistry

2,6-Dibromoisonicotinaldehyde can serve as a standard in analytical methods to quantify similar structures in complex mixtures. Its distinct spectroscopic signature allows for its use in HPLC and NMR-based analytical techniques .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, especially in systems where halogen bonding plays a role. It can also be a substrate for biocatalysis studies, exploring the enzymatic halogenation or dehalogenation processes .

Environmental Applications

Due to its halogenated nature, 2,6-Dibromoisonicotinaldehyde can be involved in environmental studies related to halogenated organic compounds’ fate and transport. It can also be used in the development of sensors for detecting such compounds in environmental samples .

Photocatalysis

Researchers can utilize 2,6-Dibromoisonicotinaldehyde in the synthesis of photocatalysts. Its bromine atoms can be replaced with other functional groups that enhance light absorption or charge separation in photocatalytic materials .

Green Chemistry

In the context of green chemistry, this compound can be used to develop new synthetic pathways that minimize the use of toxic and hazardous reagents. Its reactivity can be harnessed to create more environmentally benign reactions and processes .

Safety and Hazards

The safety data sheet for “2,6-Dibromoisonicotinaldehyde” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,6-dibromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMDNAWSEWSGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376628
Record name 2,6-dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromoisonicotinaldehyde

CAS RN

316800-46-1
Record name 2,6-dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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